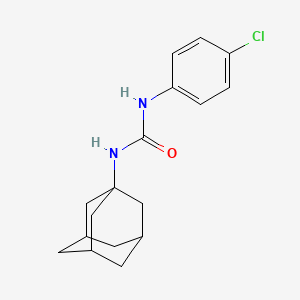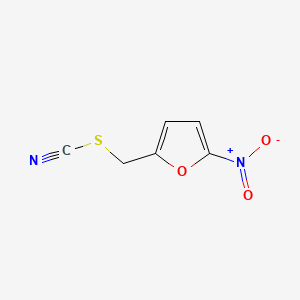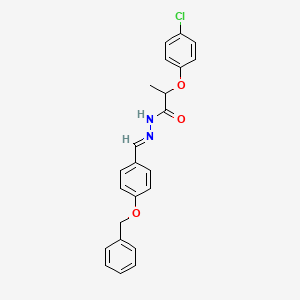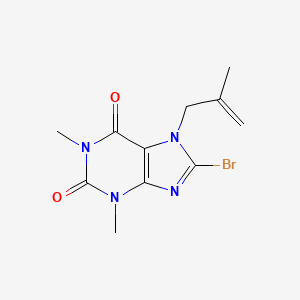
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide is a complex organic compound with a unique structure that includes a cyano group, a dioxidotetrahydrothienyl group, and a phenyl group
Métodos De Preparación
The synthesis of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable thienyl derivative with a cyano group donor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pentadienamide structure, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The cyano group and the dioxidotetrahydrothienyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-5-phenyl-2,4-pentadienamide can be compared with similar compounds such as:
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide
- 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C16H16N2O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2E,4E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C16H16N2O3S/c17-11-14(8-4-7-13-5-2-1-3-6-13)16(19)18-15-9-10-22(20,21)12-15/h1-8,15H,9-10,12H2,(H,18,19)/b7-4+,14-8+ |
Clave InChI |
HIZRJTUEEKCQPM-CUJDEGIUSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)
![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11979364.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)




![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)

